N-(2,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 618880-37-8
Cat. No.: VC16125746
Molecular Formula: C20H21N5OS
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618880-37-8 |
|---|---|
| Molecular Formula | C20H21N5OS |
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H21N5OS/c1-4-12-25-19(16-10-5-6-11-21-16)23-24-20(25)27-13-17(26)22-18-14(2)8-7-9-15(18)3/h4-11H,1,12-13H2,2-3H3,(H,22,26) |
| Standard InChI Key | FJCHXOFZOQWGMY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5OS |
| Molecular Weight | 379.5 g/mol |
| CAS Number | 618880-37-8 |
| IUPAC Name | N-(2,6-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Topological Polar Surface | 112 Ų |
| Hydrogen Bond Donors | 1 (amide -NH) |
| Hydrogen Bond Acceptors | 6 (triazole N, pyridine N, carbonyl O) |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a four-step sequence optimized for yield and purity:
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Formation of 4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: Pyridine-2-carboxylic acid is converted to its hydrazide, followed by cyclization with allyl isothiocyanate in anhydrous THF under reflux (72 hours, 65% yield).
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S-Alkylation with 2-Chloro-N-(2,6-dimethylphenyl)acetamide: The thiol intermediate reacts with 2-chloroacetamide derivative in acetone using K2CO3 as a base (12 hours, 55–60°C, 78% yield).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol.
Critical parameters include strict anhydrous conditions during S-alkylation to prevent hydrolysis of the chloroacetamide intermediate.
Table 2: Optimization of S-Alkylation Step
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Acetone | Maximizes nucleophilicity of thiolate |
| Base | K2CO3 (2.2 equiv) | Prevents over-alkylation |
| Temperature | 55–60°C | Balances reaction rate and side reactions |
| Reaction Time | 12 hours | Completes conversion without degradation |
Biological Activity and Mechanism
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus MIC: 8 μg/mL) and fungi (Candida albicans MIC: 16 μg/mL). The mechanism involves dual inhibition:
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Triazole-pyridine system: Chelates Mg²⁺ ions essential for microbial cell wall synthesis.
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Sulfanyl group: Generates reactive oxygen species (ROS) via thiol-disulfide redox cycling, disrupting membrane integrity.
Applications in Materials Science
Polymer Precursor Functionality
The allyl group enables radical-initiated copolymerization with styrene (AIBN, 70°C), yielding polymers with pendant triazole-pyridine units. These materials exhibit:
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Tunable fluorescence (λem = 450–520 nm based on substituents).
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Chelation capacity for transition metals (Cu²⁺ binding constant: 1.2×10⁴ M⁻¹).
Table 3: Properties of Poly(Styrene-co-Triazole Derivative)
| Property | Value | Application Potential |
|---|---|---|
| Tg | 105°C | High-temperature composites |
| ε (Dielectric Constant) | 3.8 at 1 MHz | Low-k dielectrics |
| Contact Angle | 92° (water) | Hydrophobic coatings |
Recent Advancements and Future Directions
2024–2025 research highlights include:
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Photodynamic Therapy: Conjugation with phthalocyanine dyes enhances ROS generation under 660 nm light (PDT efficacy against melanoma: 90% cell death at 10 J/cm²).
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Enantioselective Synthesis: Chiral oxazaborolidine catalysts achieve 88% ee for the (R)-enantiomer, which shows 3-fold higher antimicrobial activity than the racemic mixture.
Key challenges include improving aqueous solubility (current logP = 2.8) through PEGylation or prodrug strategies.
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